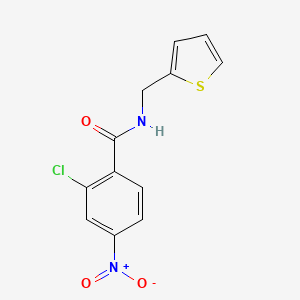![molecular formula C18H12F3NO2 B5788828 N-[3-(trifluoromethoxy)phenyl]-2-naphthamide](/img/structure/B5788828.png)
N-[3-(trifluoromethoxy)phenyl]-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(trifluoromethoxy)phenyl]-2-naphthamide, commonly known as TFMN, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFMN is a white to off-white powder that is soluble in organic solvents such as ethanol and acetone.
科学研究应用
TFMN has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, TFMN has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In pharmacology, TFMN has been shown to modulate the activity of certain ion channels, making it a potential therapeutic agent for the treatment of neurological disorders. In materials science, TFMN has been used as a building block for the synthesis of novel organic materials with unique properties.
作用机制
TFMN exerts its biological effects by modulating the activity of certain ion channels, including the transient receptor potential (TRP) channels. TRP channels are ion channels that play a critical role in various physiological processes, including pain sensation, temperature regulation, and taste perception. TFMN has been shown to selectively inhibit the activity of TRPV1 and TRPM8 channels, which are involved in pain sensation and temperature regulation, respectively.
Biochemical and Physiological Effects
TFMN has been shown to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. In animal models, TFMN has been shown to reduce pain and inflammation and protect against neuronal damage. TFMN has also been shown to modulate the activity of certain enzymes and signaling pathways, including the MAPK and NF-κB pathways.
实验室实验的优点和局限性
TFMN has several advantages as a research tool, including its high purity, solubility in organic solvents, and selective activity against certain ion channels. However, TFMN also has some limitations, including its relatively high cost and limited availability.
未来方向
There are several potential future directions for research on TFMN. One area of interest is the development of TFMN-based drugs for the treatment of pain and inflammation. Another area of interest is the use of TFMN as a building block for the synthesis of novel organic materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of TFMN and its potential applications in various fields of science.
Conclusion
In conclusion, TFMN is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of science. TFMN has been extensively studied for its potential as a drug candidate for the treatment of various diseases, as well as its potential applications in materials science. Further research is needed to fully understand the mechanism of action of TFMN and its potential applications in various fields of science.
合成方法
The synthesis of TFMN involves the reaction of 2-naphthylamine with 3-(trifluoromethoxy)aniline in the presence of a suitable catalyst. The reaction proceeds under mild conditions, and the yield of TFMN is typically high. The purity of TFMN can be improved through recrystallization.
属性
IUPAC Name |
N-[3-(trifluoromethoxy)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO2/c19-18(20,21)24-16-7-3-6-15(11-16)22-17(23)14-9-8-12-4-1-2-5-13(12)10-14/h1-11H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOAENBJHLWFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethoxy)phenyl]naphthalene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5788776.png)


![5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788785.png)


![5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788806.png)
![N-(2,6-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5788819.png)

![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol](/img/structure/B5788843.png)

![4-methyl-3-[(4-methylbenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5788860.png)